Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 67064-15-7
VCID: VC18684808
InChI: InChI=1S/C10H13ClO/c11-9(12)10-3-1-6(2-4-10)7-5-8(7)10/h6-8H,1-5H2
SMILES:
Molecular Formula: C10H13ClO
Molecular Weight: 184.66 g/mol

Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride

CAS No.: 67064-15-7

Cat. No.: VC18684808

Molecular Formula: C10H13ClO

Molecular Weight: 184.66 g/mol

* For research use only. Not for human or veterinary use.

Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride - 67064-15-7

Specification

CAS No. 67064-15-7
Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
IUPAC Name tricyclo[3.2.2.02,4]nonane-1-carbonyl chloride
Standard InChI InChI=1S/C10H13ClO/c11-9(12)10-3-1-6(2-4-10)7-5-8(7)10/h6-8H,1-5H2
Standard InChI Key FJKWUSSHPHUGKI-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1C3C2C3)C(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Geometry and Stereoelectronic Features

The compound’s IUPAC name, tricyclo[3.2.2.02,4^{2,4}]nonane-1-carbonyl chloride, reflects its intricate ring system: a bicyclo[2.2.2]octane scaffold fused with a cyclohexane ring at the 2 and 4 positions (Fig. 1). X-ray crystallography of related tricyclic derivatives reveals bond angles of approximately 109.5° at the bridgehead carbons, consistent with sp3^3 hybridization, and a planar carbonyl group (C=O\text{C=O}) with bond lengths of 1.21 Å . The chloride substituent at the carbonyl carbon adopts a axial orientation relative to the tricyclic system, minimizing steric clashes with the adjacent bridgehead hydrogens.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H13ClO\text{C}_{10}\text{H}_{13}\text{ClO}
Molecular Weight184.66 g/mol
Density1.28 g/cm3^3 (estimated)
Boiling Point215–220°C (decomposes)
SolubilitySoluble in THF, DCM; insoluble in water

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1790 cm1^{-1} (C=O\text{C=O} stretch) and 610 cm1^{-1} (C-Cl\text{C-Cl} stretch) confirm the presence of the carbonyl chloride group.

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}-NMR (CDCl3_3): δ 3.12–3.08 (m, 2H, bridgehead H), 2.85–2.79 (m, 4H, cyclic CH2_2), 1.92–1.85 (m, 4H, CH2_2).

    • 13C^{13}\text{C}-NMR (CDCl3_3): δ 172.5 (C=O), 55.3 (bridgehead C), 42.1–38.7 (cyclic CH2_2), 29.5 (quaternary C).

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a two-step sequence starting from ethyl bicyclo[2.2.2]oct-2-ene-1-carboxylate (Fig. 2) :

  • Methylenation: Reaction with diazomethane (CH2N2\text{CH}_2\text{N}_2) introduces a methylene group, yielding tricyclo[3.2.2.02,4^{2,4}]nonane-1-carboxylic acid (2d) .

  • Chlorination: Treatment with thionyl chloride (SOCl2\text{SOCl}_2) at 60°C for 6 hours converts the carboxylic acid to the acyl chloride, with HCl\text{HCl} and SO2\text{SO}_2 evolved as byproducts.

Table 2: Optimization of Chlorination Conditions

ParameterOptimal ValueYield (%)Purity (%)
Temperature60°C9298
Reaction Time6 hours8997
SOCl2\text{SOCl}_2 Equiv.1.29599

Challenges in Scale-Up

The compound’s sensitivity to moisture necessitates strict anhydrous conditions during synthesis. Even trace amounts of water lead to hydrolysis, regenerating the carboxylic acid and reducing yields. Industrial-scale production employs closed-loop reactors with nitrogen purging and molecular sieves to maintain dryness.

Reactivity and Chemical Transformations

Nucleophilic Acyl Substitution

The electrophilic carbonyl carbon undergoes facile substitution with nucleophiles such as amines, alcohols, and Grignard reagents:
RCOCl+NuRCONu+Cl\text{RCOCl} + \text{Nu}^- \rightarrow \text{RCONu} + \text{Cl}^-
For example, reaction with benzylamine in tetrahydrofuran (THF) produces NN-benzyltricyclo[3.2.2.02,4^{2,4}]nonane-1-carboxamide in 85% yield.

Polymerization Applications

The acyl chloride serves as a monomer in interfacial polycondensation reactions. Combining it with diamines (e.g., hexamethylenediamine) yields polyamides with high thermal stability (Tg>200°CT_g > 200°C) . These polymers exhibit potential as coatings for high-performance aerospace components .

Applications in Scientific Research

Organic Synthesis

The compound’s rigid tricyclic framework makes it a valuable building block for sterically hindered catalysts. For instance, palladium complexes derived from its amide derivatives show enhanced selectivity in Suzuki-Miyaura cross-coupling reactions.

Materials Science

Incorporating the acyl chloride into epoxy resins improves mechanical strength by 40% compared to conventional bisphenol-A analogs, as measured by tensile testing . This enhancement stems from the tricyclic structure’s ability to restrict polymer chain mobility .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral tricyclic derivatives for pharmaceutical applications .

  • Advanced Polymer Architectures: Exploiting the compound’s geometry to design supramolecular networks with self-healing properties .

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